![molecular formula C20H15ClN2O2 B387702 N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B387702.png)
N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with [1,1’-biphenyl]-4-carbohydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, coatings, and other industrial products.
作用机制
The mechanism of action of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N’-(3-chlorobenzoyl)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a biphenyl group.
3-chlorobenzoyl chloride: A precursor in the synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide, it has a simpler structure with a single benzoyl chloride group.
Uniqueness
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of a 3-chlorobenzoyl group with a biphenyl structure and a carbohydrazide moiety
属性
分子式 |
C20H15ClN2O2 |
|---|---|
分子量 |
350.8g/mol |
IUPAC 名称 |
3-chloro-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H15ClN2O2/c21-18-8-4-7-17(13-18)20(25)23-22-19(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
InChI 键 |
ICZUKJRZAXDKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-({[(3-{4-nitrophenyl}acryloyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387622.png)

![1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387625.png)
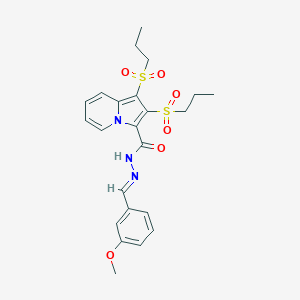
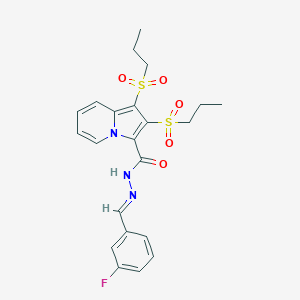
![Phenyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B387629.png)
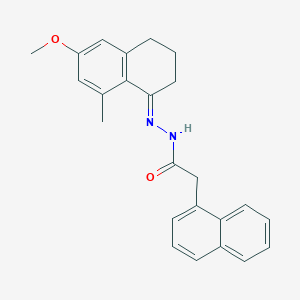
![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)
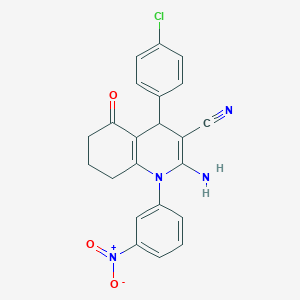
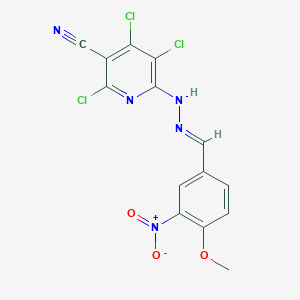
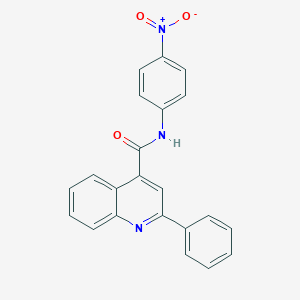
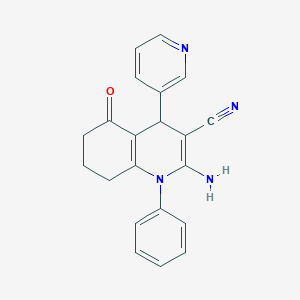
![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387642.png)
